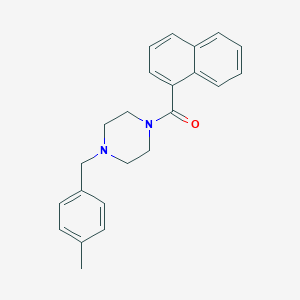![molecular formula C22H28N2O5 B249118 [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)
[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the class of N-benzyl-substituted phenethylamines. It is a potent hallucinogenic compound that has gained popularity in the recreational drug market due to its psychedelic effects. However,
作用机制
The mechanism of action of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is primarily mediated through its interaction with the 5-HT2A receptor. It binds to the receptor and activates the G-protein signaling pathway, leading to the activation of downstream signaling cascades. This results in the modulation of neurotransmitter release and the induction of hallucinogenic effects. The exact molecular mechanisms underlying the hallucinogenic effects of this compound are not fully understood and require further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly attributed to its potent agonism of the 5-HT2A receptor. It has been shown to induce a wide range of effects, including altered perception, mood, and cognition. It also has the potential to induce anxiety, paranoia, and other adverse effects. The precise dose-response relationship and the long-term effects of this compound on the brain and body are still not fully understood and require further investigation.
实验室实验的优点和局限性
One of the main advantages of using [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise and controlled experiments that can provide valuable insights into the molecular mechanisms underlying hallucinogenic effects. However, one of the main limitations is the potential for adverse effects and toxicity, which can complicate the interpretation of results. Additionally, the legal and ethical considerations surrounding the use of this compound in lab experiments need to be carefully considered.
未来方向
There are several future directions for research on [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. One area of interest is the development of new drugs that target the 5-HT2A receptor for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the hallucinogenic effects of this compound and other phenethylamine derivatives. Additionally, more studies are needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Finally, the legal and ethical considerations surrounding the use of this compound in research need to be carefully considered and addressed.
合成方法
The synthesis of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction between 2,5-dimethoxybenzaldehyde and 3,5-dimethoxyphenethylamine to form the intermediate 2,5-dimethoxybenzyl-3,5-dimethoxyphenethylamine. This intermediate is then reacted with methyl ethyl ketone to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been studied for its potential therapeutic applications in various fields, including psychiatry, neuroscience, and pharmacology. One of the main areas of research is its use as a tool to study the serotonin 2A receptor (5-HT2A), which is a key target for many hallucinogenic compounds. This compound is a potent agonist of the 5-HT2A receptor, and its binding affinity and selectivity have been extensively characterized in vitro and in vivo. This makes it an ideal candidate for studying the structure-activity relationship of the 5-HT2A receptor and developing new drugs that target this receptor.
属性
分子式 |
C22H28N2O5 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
(3,5-dimethoxyphenyl)-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-5-6-21(29-4)17(13-18)15-23-7-9-24(10-8-23)22(25)16-11-19(27-2)14-20(12-16)28-3/h5-6,11-14H,7-10,15H2,1-4H3 |
InChI 键 |
FTBKIQURDHKWSS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)

